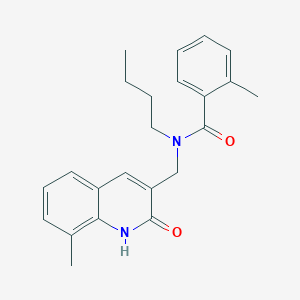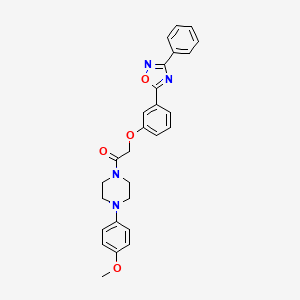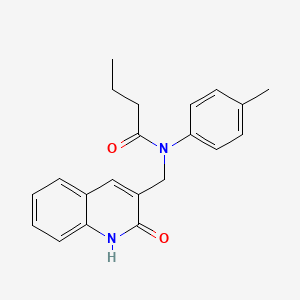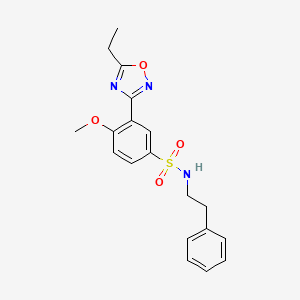
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BMH-21 and has been studied for its anticancer and antiviral properties.
作用機序
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, studies have shown that BMH-21 targets multiple cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the p53 pathway. BMH-21 has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. Studies have shown that BMH-21 inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in animal models. BMH-21 has also been shown to inhibit viral replication and reduce viral load in animal models.
実験室実験の利点と制限
The advantages of using N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its potent anticancer and antiviral properties, its ability to target multiple cellular pathways, and its optimized synthesis method for high yield and purity. However, the limitations of using BMH-21 in lab experiments include its unknown mechanism of action and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to study its potential for combination therapy with other anticancer or antiviral agents. Additionally, the development of BMH-21 analogs with improved pharmacological properties could also be explored. Finally, the potential for BMH-21 as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases, could be investigated.
合成法
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 2-chloromethylbenzamide, followed by N-alkylation and N-acylation. This process has been optimized for high yield and purity and has been used in several studies to produce BMH-21 for scientific research.
科学的研究の応用
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential pharmacological properties, including its anticancer and antiviral effects. Several studies have shown that BMH-21 has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMH-21 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer properties, BMH-21 has also been studied for its antiviral effects. Studies have shown that BMH-21 has potent antiviral activity against several viruses, including HIV, influenza, and Zika virus. BMH-21 has been shown to inhibit viral replication and reduce viral load in animal models.
特性
IUPAC Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-13-25(23(27)20-12-7-6-9-16(20)2)15-19-14-18-11-8-10-17(3)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZDOIUIDOVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)


![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)
![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)


![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)


